molecular formula C15H13BrO4 B2733990 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid CAS No. 438221-51-3

3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid

Cat. No.: B2733990
CAS No.: 438221-51-3
M. Wt: 337.169
InChI Key: ZJCUSJROIZJACQ-UHFFFAOYSA-N
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Description

3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is a benzoic acid derivative featuring a 4-bromophenoxymethyl substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is structurally characterized by its electron-withdrawing bromine atom and ether-linked substituents, which influence its physicochemical and biological properties. The presence of the carboxylic acid group enhances its polarity, making it suitable for applications in medicinal chemistry and material science. Its synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from analogous compounds in the literature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-19-14-7-2-10(15(17)18)8-11(14)9-20-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCUSJROIZJACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Bromomethyl)-4-methoxybenzoic Acid

The preparation begins with the bromination of 3-(hydroxymethyl)-4-methoxybenzoic acid using phosphorus tribromide (PBr₃) in dichloromethane. This method, adapted from the esterification process described in CA2184034A1, achieves quantitative conversion of the hydroxymethyl group to bromomethyl at 0–25°C within 2 hours. The reaction proceeds via an SN2 mechanism, with PBr₃ acting as both a Lewis acid and brominating agent.

Reaction conditions :

  • Substrate : 3-(Hydroxymethyl)-4-methoxybenzoic acid (1.0 equiv)
  • Reagent : PBr₃ (1.2 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0°C → 25°C (gradual warming)
  • Yield : 92–95%

Coupling with 4-Bromophenol

The bromomethyl intermediate is then reacted with 4-bromophenol under basic conditions. Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation of the phenol, enabling nucleophilic attack on the bromomethyl carbon. This step mirrors methodologies observed in CN103102263A, where analogous ether formations are catalyzed by FeCl₃.

Optimized protocol :

  • Substrate : 3-(Bromomethyl)-4-methoxybenzoic acid (1.0 equiv)
  • Nucleophile : 4-Bromophenol (1.1 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : Acetone
  • Temperature : Reflux (56°C)
  • Time : 12 hours
  • Yield : 78–82%

Direct Alkylation of 4-Methoxybenzoic Acid Derivatives

Chloromethylation Followed by Bromophenoxy Substitution

An alternative route involves chloromethylation of 4-methoxybenzoic acid using paraformaldehyde and hydrochloric acid (HCl) in concentrated sulfuric acid. Subsequent reaction with 4-bromophenol in dimethylformamide (DMF) yields the target compound.

Key steps :

  • Chloromethylation :
    • Conditions : Paraformaldehyde (1.5 equiv), HCl gas, H₂SO₄, 40°C, 6 hours
    • Intermediate : 3-(Chloromethyl)-4-methoxybenzoic acid (Yield: 65–70%)
  • Etherification :
    • Base : Triethylamine (2.5 equiv)
    • Solvent : DMF
    • Temperature : 80°C, 8 hours
    • Yield : 70–75%

This method avoids handling volatile brominating agents but requires stringent control over chloromethylation regioselectivity.

Catalytic Bromination and Coupling

FeCl₃-Catalyzed Bromophenoxy Incorporation

Drawing from the ferric chloride (FeCl₃)-mediated bromination in CN103102263A, this one-pot approach combines 4-methoxybenzoic acid with 4-bromophenol and bromine in glacial acetic acid. FeCl₃·6H₂O (5 mol%) catalyzes both bromination and ether formation, streamlining the synthesis.

Procedure :

  • Substrates : 4-Methoxybenzoic acid (1.0 equiv), 4-bromophenol (1.2 equiv)
  • Bromine : 1.1 equiv (glacial acetic acid diluted)
  • Catalyst : FeCl₃·6H₂O (5 mol%)
  • Temperature : 45°C (4 hours) → 78°C (3 hours)
  • Workup : Filtration, washing with H₂O, vacuum drying
  • Yield : 68–72%

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 72% 52% 68%
Reaction Time 14 hours 14 hours 7 hours
Catalyst/Cost PBr₃ (high) Triethylamine (moderate) FeCl₃ (low)
Purification Complexity Medium High Low
Scalability Industrial Laboratory Pilot-scale

Key observations :

  • Method 1 offers the highest yield but involves hazardous PBr₃.
  • Method 3 excels in speed and cost-efficiency, suitable for scale-up.
  • Method 2 suffers from lower yields due to competing side reactions during chloromethylation.

Mechanistic Insights and Side Reactions

Steric Effects in Alkylation

The bulkiness of the 4-bromophenol moiety impedes nucleophilic attack in Method 2, necessitating elevated temperatures and excess base to drive the reaction. This increases the risk of hydrolysis of the chloromethyl intermediate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.12 (s, 1H, COOH), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 5.22 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃).
  • Mass Spectrometry : Molecular ion peak at m/z 351.0 (C₁₅H₁₂BrO₄⁺), consistent with theoretical mass.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity for Method 1 and 3 products, while Method 2 yields 92–95% purity due to residual DMF.

Industrial and Environmental Considerations

  • Solvent Recovery : Acetone (Method 1) and glacial acetic acid (Method 3) are more easily recycled than DMF (Method 2), reducing environmental impact.
  • Waste Streams : Method 3 generates minimal bromide waste compared to Method 1’s PBr₃-derived byproducts.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products

    Oxidation: Formation of 3-[(4-Bromophenoxy)methyl]-4-carboxybenzoic acid.

    Reduction: Formation of 3-[(4-Phenoxy)methyl]-4-methoxybenzoic acid.

    Substitution: Formation of 3-[(4-Aminophenoxy)methyl]-4-methoxybenzoic acid or 3-[(4-Thiophenoxy)methyl]-4-methoxybenzoic acid.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a crucial intermediate for synthesizing more complex molecules. Its unique structure allows for various functionalization strategies that can lead to the development of new materials and pharmaceuticals.

Biology

  • Enzyme Inhibition Studies : Research indicates that 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is effective in studying enzyme inhibition, particularly within proteasomal and lysosomal pathways. It has been shown to enhance the activities of cathepsins B and L, which are vital for protein degradation pathways in cells.
  • Protein-Ligand Interactions : The compound interacts with specific molecular targets, forming hydrogen bonds and hydrophobic interactions with proteins. This interaction profile is essential for understanding its mechanism of action in biological systems.

Medicine

  • Therapeutic Properties : Investigated for potential anti-inflammatory and anticancer activities, this compound shows promise in modulating cytokine production and inducing apoptosis in cancer cell lines such as Hep-G2 and A2058.
  • Case Study on Antitumor Activity : In a study involving breast cancer cell lines (MDA-MB-231), treatment with this compound at concentrations of 10 μM resulted in significant apoptosis, indicating its potential as an anticancer agent.

Industry

  • Production of Specialty Chemicals : Utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals, this compound plays a role in developing materials that require enhanced thermal stability and flame resistance.

Comparative Studies

A comparison with similar compounds reveals distinct properties attributed to the bromine atom:

CompoundUnique FeatureBiological Activity
3-[(4-Fluorophenoxy)methyl]-4-methoxybenzoic acidFluorine instead of bromineDifferent enzyme interaction profiles
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acidChlorine atomVaries in reactivity
3-[(4-Iodophenoxy)methyl]-4-methoxybenzoic acidIodine atomUnique binding characteristics

Case Studies

  • Study on Proteasome Activity : A recent investigation evaluated various benzoic acid derivatives, revealing that this compound significantly activated proteasomal chymotrypsin-like activity at concentrations as low as 5 μM.
  • Antitumor Activity Evaluation : Research focused on breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations of 10 μM, highlighting its potential as an anticancer agent through morphological changes consistent with apoptosis and increased caspase-3 activity.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of enzyme activity or modulation of receptor function. The methoxybenzoic acid core can participate in electrostatic interactions, further enhancing its binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Biological/Physicochemical Notes
3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid C₁₅H₁₃BrO₄ 337.17 - 3-(4-Bromophenoxymethyl)
- 4-Methoxy
224–225 High polarity due to carboxylic acid; bromine enhances molecular weight and stability .
4-Benzyloxy-3-methoxybenzoic acid C₁₅H₁₄O₄ 258.27 - 4-Benzyloxy
- 3-Methoxy
Not reported Lacks bromine; benzyloxy group increases lipophilicity compared to brominated analogs .
4-Methoxybenzoic acid C₈H₈O₃ 152.15 - 4-Methoxy 185–187 Natural product (e.g., isolated from Xanthoceras sorbifolia); susceptible to microbial O-demethylation .
4-[3-(4-Bromophenoxy)dodecyl]benzoic acid (1007) C₂₅H₃₁BrO₄ 495.42 - 4-(Long alkyl chain with bromophenoxy)
- Carboxylic acid
110–112 Extended alkyl chain improves membrane permeability; antiviral activity reported .
3-(4-Methoxybenzamido)-4-ethoxybenzoic acid C₁₇H₁₇NO₅ 315.32 - Amide linkage to 4-methoxybenzoyl
- 4-Ethoxy
Not reported Ethoxy group increases metabolic stability compared to methoxy; potential HDAC inhibitor .

Structural and Functional Differences

Substituent Effects on Polarity and Solubility The bromine atom in this compound increases molecular weight and density (1.486 g/cm³) compared to non-brominated analogs like 4-methoxybenzoic acid . Benzyloxy groups (e.g., in 4-Benzyloxy-3-methoxybenzoic acid) enhance lipophilicity, whereas carboxylic acid groups improve aqueous solubility .

Metabolic Stability

  • 4-Methoxybenzoic acid undergoes microbial O-demethylation to 4-hydroxybenzoic acid under anaerobic conditions, while the 3-position methoxy in the target compound may resist such metabolism due to steric hindrance .

Amide derivatives (e.g., 3-(4-methoxybenzamido)-4-ethoxybenzoic acid) show promise as histone deacetylase (HDAC) inhibitors, highlighting the role of substituent flexibility in drug design .

Physicochemical Data Comparison

Property This compound 4-Methoxybenzoic acid 4-Benzyloxy-3-methoxybenzoic acid
pKa 4.29 4.48 Not reported
Density (g/cm³) 1.486 1.30 (estimated) Not reported
Boiling Point (°C) 466.4 (predicted) Decomposes Not reported

Biological Activity

3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C16_{16}H16_{16}BrO3_3
  • Molecular Weight : 351.20 g/mol
  • Structural Features :
    • A bromophenoxy group that enhances hydrophobic interactions.
    • A methoxybenzoic acid core that facilitates electrostatic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromophenoxy moiety can form hydrogen bonds and engage in hydrophobic interactions with proteins, while the methoxybenzoic acid core can participate in electrostatic interactions, enhancing binding affinity to target sites .

Enzyme Inhibition

Research indicates that this compound is effective in studying enzyme inhibition, particularly in the context of proteasomal and lysosomal pathways. It has been shown to enhance the activities of cathepsins B and L, which are crucial for protein degradation pathways in cells .

Anti-inflammatory and Anticancer Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by modulating cytokine production. Furthermore, it has shown promising anticancer activity against various cancer cell lines, including Hep-G2 and A2058, with minimal cytotoxicity to normal fibroblast cells .

Comparative Studies

A comparison with similar compounds reveals that the presence of the bromine atom imparts distinct chemical reactivity and biological activity. For instance, compounds like 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid exhibit different enzyme interaction profiles due to variations in their halogen substituents.

Case Studies

  • Study on Proteasome Activity : In a recent study evaluating various benzoic acid derivatives, this compound was found to significantly activate proteasomal chymotrypsin-like activity at concentrations as low as 5 μM, demonstrating its potential as a modulator of protein degradation pathways .
  • Antitumor Activity Evaluation : In another investigation involving breast cancer cell lines (MDA-MB-231), this compound induced apoptosis at concentrations of 10 μM, indicating its potential as an anticancer agent. The study highlighted morphological changes consistent with apoptosis and increased caspase-3 activity .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectConcentration (μM)Reference
Proteasome ActivationIncreased chymotrypsin-like5
Anticancer ActivityInduced apoptosis10
CytotoxicityMinimal in normal cellsN/A

Table 2: Comparison with Similar Compounds

CompoundKey ActivityUnique Feature
This compoundEnzyme inhibitionBromine enhances binding
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acidAntimicrobial propertiesChlorine has different reactivity
3-[(4-Fluorophenoxy)methyl]-4-methoxybenzoic acidReduced bioactivityFluorine lacks halogen bonding

Q & A

Q. What are the common synthetic routes for preparing 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid?

  • Methodological Answer : The synthesis typically involves etherification via Williamson reaction, where 4-bromophenol reacts with a chloromethyl intermediate derived from 4-methoxybenzoic acid. For example:

Methylation : Protect the carboxylic acid group of 4-hydroxy-3-methoxybenzoic acid using methyl iodide under basic conditions.

Chloromethylation : Introduce a chloromethyl group at the 3-position using formaldehyde and HCl in the presence of ZnCl₂ .

Ether Formation : React the chloromethyl intermediate with 4-bromophenol in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .

Ester Hydrolysis : Hydrolyze the methyl ester using NaOH in aqueous THF to regenerate the carboxylic acid .
Key purity checks include HPLC (>95% purity) and TLC (hexane/EtOAc, 3:1) .

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation requires:
  • ¹H/¹³C NMR :
  • Aromatic protons: Doublets for bromophenoxy (δ 7.2–7.6 ppm) and methoxy-substituted benzene (δ 6.8–7.1 ppm).
  • Methylene bridge (–OCH₂–): Singlet at δ 4.8–5.0 ppm .
  • IR Spectroscopy : Stretching vibrations for –COOH (~1700 cm⁻¹) and –OCH₃ (~2850 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 351 (C₁₅H₁₂BrO₄⁺) .

Q. What are the potential biological applications of this compound in medicinal chemistry?

  • Methodological Answer : The bromophenoxy and methoxy groups suggest antimicrobial or anti-inflammatory activity. Researchers can:
  • Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI guidelines) .
  • Evaluate COX-2 inhibition via ELISA to assess anti-inflammatory potential .
    Note: Activity may vary with substituent electronic effects; compare with analogs like 3-fluoro-4-methylphenyl derivatives .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimize using a Design of Experiments (DoE) approach:
FactorOptimal ConditionImpact on Yield
Solvent DMF (vs. THF)↑ Polar aprotic enhances nucleophilicity of 4-bromophenolate
Base K₂CO₃ (vs. NaH)↑ Mild base reduces side reactions
Temperature 80°C (reflux)↑ Etherification rate without decomposition
Catalyst KI (10 mol%)↑ Halogen exchange efficiency
Post-synthesis, use column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. What strategies resolve contradictory biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variability : Validate purity via HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to detect trace impurities .
  • Assay Conditions : Standardize cell culture media (e.g., pH 7.4 for in vitro assays) and control for solvent effects (DMSO ≤0.1%) .
  • Structural Confirmation : Re-examine stereochemistry (if applicable) via X-ray crystallography .
    Compare data with structurally validated analogs, such as 4-bromo-3-trifluoroethoxy derivatives .

Q. How does the bromophenoxy group influence reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing bromine directs electrophilic substitution to the meta position. For example:
  • Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C) to introduce biaryl motifs .
  • Nucleophilic Aromatic Substitution : Replace bromine with amines (e.g., piperazine) under microwave irradiation .
    Monitor reaction progress via TLC (silica GF254, UV detection) and confirm regioselectivity using NOESY NMR .

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